N-(1-hydroxybutan-2-yl)-4-iodo-3-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-hydroxybutan-2-yl)-4-iodo-3-methylbenzene-1-sulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a sulfonamide group, an iodine atom, and a hydroxybutyl side chain, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxybutan-2-yl)-4-iodo-3-methylbenzene-1-sulfonamide typically involves multiple steps. One common approach starts with the iodination of 3-methylbenzene-1-sulfonamide, followed by the introduction of the hydroxybutyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of microreactors can enhance the efficiency of the synthesis by providing better control over reaction conditions and minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
N-(1-hydroxybutan-2-yl)-4-iodo-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a carbonyl compound.
Reduction: The iodine atom can be reduced to form a deiodinated product.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the sulfonamide group.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a deiodinated sulfonamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(1-hydroxybutan-2-yl)-4-iodo-3-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme inhibition due to its sulfonamide group.
Medicine: Investigated for its potential as an antimicrobial agent.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(1-hydroxybutan-2-yl)-4-iodo-3-methylbenzene-1-sulfonamide involves its interaction with biological molecules. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The iodine atom may also play a role in enhancing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-(1-hydroxybutan-2-yl)-2-naphthalen-2-yloxyacetamide
- N-(1-hydroxybutan-2-yl)pyridinium salts
Uniqueness
N-(1-hydroxybutan-2-yl)-4-iodo-3-methylbenzene-1-sulfonamide is unique due to the presence of the iodine atom, which can significantly alter its chemical reactivity and biological activity compared to other similar compounds. The combination of the hydroxybutyl side chain and the sulfonamide group also provides a distinct set of properties that can be exploited in various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
1428153-75-6 |
---|---|
Molecular Formula |
C11H16INO3S |
Molecular Weight |
369.22g/mol |
IUPAC Name |
N-(1-hydroxybutan-2-yl)-4-iodo-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H16INO3S/c1-3-9(7-14)13-17(15,16)10-4-5-11(12)8(2)6-10/h4-6,9,13-14H,3,7H2,1-2H3 |
InChI Key |
IXVNUNFEJSDFCL-UHFFFAOYSA-N |
SMILES |
CCC(CO)NS(=O)(=O)C1=CC(=C(C=C1)I)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.